
(5-Isopropylthiophen-3-yl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5-Isopropylthiophen-3-yl)methanol is an organic compound that belongs to the class of thiophenes, which are sulfur-containing heterocyclic compounds This compound features a thiophene ring substituted with an isopropyl group at the 5-position and a methanol group at the 3-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (5-Isopropylthiophen-3-yl)methanol typically involves the functionalization of a thiophene ring. One common method is the Friedel-Crafts alkylation, where an isopropyl group is introduced to the thiophene ring using isopropyl chloride and a Lewis acid catalyst such as aluminum chloride. The resulting intermediate can then be subjected to a formylation reaction, followed by reduction to yield the methanol derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to maximize yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
(5-Isopropylthiophen-3-yl)methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding thiophene derivative without the methanol group.
Substitution: Electrophilic substitution reactions can occur on the thiophene ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) can be used under controlled conditions.
Major Products Formed
Oxidation: (5-Isopropylthiophen-3-yl)aldehyde or (5-Isopropylthiophen-3-yl)carboxylic acid.
Reduction: 5-Isopropylthiophene.
Substitution: Various substituted thiophene derivatives depending on the electrophile used.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the production of specialty chemicals, polymers, and advanced materials.
作用機序
The mechanism of action of (5-Isopropylthiophen-3-yl)methanol depends on its specific interactions with molecular targets. In biological systems, it may interact with enzymes, receptors, or other biomolecules, leading to various physiological effects. The presence of the thiophene ring and the methanol group can influence its binding affinity and activity.
類似化合物との比較
Similar Compounds
(5-Methylthiophen-3-yl)methanol: Similar structure but with a methyl group instead of an isopropyl group.
(5-Ethylthiophen-3-yl)methanol: Similar structure but with an ethyl group instead of an isopropyl group.
(5-Propylthiophen-3-yl)methanol: Similar structure but with a propyl group instead of an isopropyl group.
Uniqueness
(5-Isopropylthiophen-3-yl)methanol is unique due to the presence of the isopropyl group, which can influence its chemical reactivity, physical properties, and potential applications. The steric and electronic effects of the isopropyl group can differentiate it from other similar compounds.
特性
分子式 |
C8H12OS |
|---|---|
分子量 |
156.25 g/mol |
IUPAC名 |
(5-propan-2-ylthiophen-3-yl)methanol |
InChI |
InChI=1S/C8H12OS/c1-6(2)8-3-7(4-9)5-10-8/h3,5-6,9H,4H2,1-2H3 |
InChIキー |
NVTGPNZNXNNNLE-UHFFFAOYSA-N |
正規SMILES |
CC(C)C1=CC(=CS1)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2-(4-Fluorophenyl)spiro[3.3]heptan-2-yl)methanamine](/img/structure/B14867607.png)
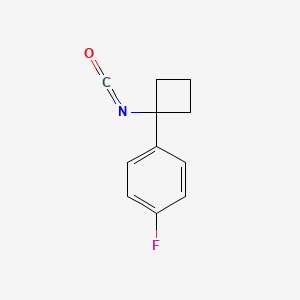
![2-hydroxy-9-methyl-4-oxo-N-phenethyl-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B14867615.png)
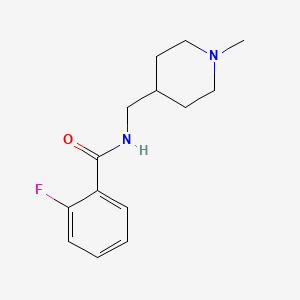
![N-(3-(imidazo[1,2-a]pyridin-2-yl)phenyl)-3,5-dinitrobenzamide](/img/structure/B14867625.png)
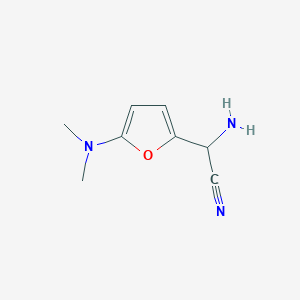
![N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)cyclopropanecarboxamide](/img/structure/B14867633.png)
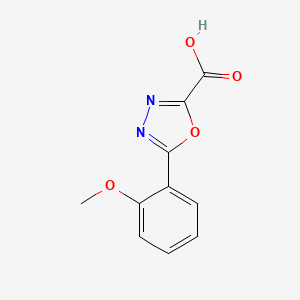
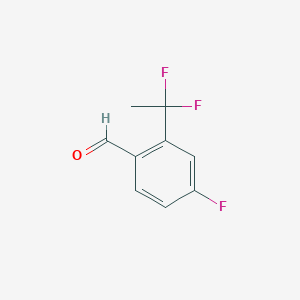
![N-(4-(imidazo[1,2-a]pyridin-2-yl)phenyl)pentanamide](/img/structure/B14867657.png)

![[(2S,3R,4R,5R,6S)-5-[(2S,3R,4S,5R,6R)-4-acetyloxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-hydroxy-6-[5-hydroxy-2-(4-methoxyphenyl)-8-(3-methylbut-2-enyl)-4-oxo-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-3-yl]oxy-2-methyloxan-3-yl] acetate](/img/structure/B14867672.png)

![3-(1H-indol-3-yl)-N-[2-(2-methoxyphenyl)ethyl]propanamide](/img/structure/B14867679.png)
